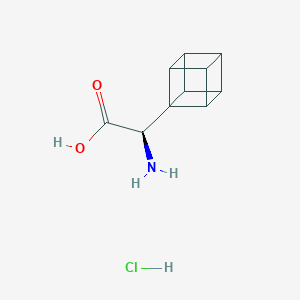

(2R)-2-Amino-2-cuban-1-ylessigsäure;Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability .Wirkmechanismus

(2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride acts as a selective antagonist of group I mGluRs, which are G protein-coupled receptors that are involved in the regulation of synaptic plasticity and learning and memory. (2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride binds to the orthosteric site of group I mGluRs and prevents the activation of these receptors by glutamate. This results in the inhibition of downstream signaling pathways that are involved in the regulation of synaptic plasticity.

Biochemical and Physiological Effects:

(2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride has been shown to have a number of biochemical and physiological effects. (2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride has been shown to inhibit the activity of group I mGluRs in a dose-dependent manner, with higher concentrations resulting in greater inhibition. (2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride has also been shown to have a long-lasting effect on synaptic plasticity, with the inhibition of group I mGluRs lasting for several hours after the removal of (2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride.

Vorteile Und Einschränkungen Für Laborexperimente

(2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride has a number of advantages for lab experiments. (2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride is a highly selective antagonist of group I mGluRs, which allows for the specific investigation of the role of these receptors in various biological processes. (2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride also has a long-lasting effect on synaptic plasticity, which allows for the investigation of the long-term effects of the inhibition of group I mGluRs.

However, there are also limitations to the use of (2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride in lab experiments. (2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride is a synthetic amino acid, which may limit its applicability in some biological systems. (2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride also has a relatively low potency compared to other group I mGluR antagonists, which may require higher concentrations of the compound to achieve the desired effect.

Zukünftige Richtungen

There are several future directions for the use of (2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride in scientific research. One direction is the investigation of the role of group I mGluRs in various neurological and psychiatric disorders using (2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride. Another direction is the development of more potent and selective group I mGluR antagonists based on the structure of (2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride. Additionally, the use of (2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride in combination with other compounds may provide insights into the complex interactions between different neurotransmitter systems.

Synthesemethoden

(2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The most commonly used method involves the solid-phase peptide synthesis using Fmoc-protected amino acids. The synthesis of (2R)-2-Amino-2-cuban-1-ylacetic acid;hydrochloride involves the coupling of a cubylalanine residue with an amino acid residue, usually glycine or alanine. The resulting peptide is then deprotected, cleaved from the resin, and purified by HPLC.

Wissenschaftliche Forschungsanwendungen

Nichtlineare optische Einkristalle

(2R)-2-Amino-2-cuban-1-ylessigsäurehydrochlorid: (LGHCl) wurde erfolgreich als semi-organischer Einkristall mit der langsamen Lösungsmitteleindampfungsmethode gezüchtet . Hier ist, was wir wissen:

Sensoranwendungen

Obwohl nicht umfassend untersucht, könnten Aminosäuren wie LGHCl möglicherweise mit anderen Molekülen interagieren, was zu neuartigen Sensoranwendungen führt . Weitere Forschung ist in diesem Bereich erforderlich.

Für detailliertere Informationen können Sie den ursprünglichen Forschungsartikel hier einsehen. Wenn Sie weitere Fragen haben oder zusätzliche Erkenntnisse benötigen, können Sie sich gerne an uns wenden!

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-cuban-1-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-8(9(12)13)10-5-2-1-3(5)7(10)4(1)6(2)10;/h1-8H,11H2,(H,12,13);1H/t1?,2?,3?,4?,5?,6?,7?,8-,10?;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBADPIVSXLZCK-WHIYOAFDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1C5C2C3C45C(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C12C3C4C1C5C2C3C45[C@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3'-indoline]-3-carb oxylate](/img/structure/B2455667.png)

![2-Chloro-1-[3-[1-(3-methoxyphenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]propan-1-one](/img/structure/B2455670.png)

![(5E)-3-(2-chlorophenyl)-5-({4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2455673.png)

![[(3R)-4,4-Dimethyl-2-oxooxolan-3-yl] 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate](/img/structure/B2455679.png)

![5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2455686.png)